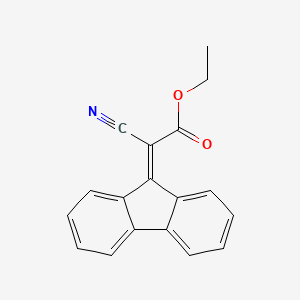

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester

CAS No.: 14003-25-9

Cat. No.: VC13306558

Molecular Formula: C18H13NO2

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14003-25-9 |

|---|---|

| Molecular Formula | C18H13NO2 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | ethyl 2-cyano-2-fluoren-9-ylideneacetate |

| Standard InChI | InChI=1S/C18H13NO2/c1-2-21-18(20)16(11-19)17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2H2,1H3 |

| Standard InChI Key | BROYGLVZDTZJAQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N |

| Canonical SMILES | CCOC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a fluorenylidene group () with an ethyl cyanoacetate moiety (). The fluorenylidene component consists of two fused benzene rings connected by a central five-membered ring, creating a rigid, planar framework that enhances conjugation and stability. The ethyl cyanoacetate group is attached at the 9-position of the fluorenylidene system, with the cyano () and ester () functionalities positioned para to one another. This arrangement facilitates intramolecular charge transfer, as evidenced by spectroscopic analyses .

Key Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 14003-25-9 |

| Molecular Formula | |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | Ethyl 2-cyano-2-fluoren-9-ylideneacetate |

| SMILES | CCOC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N |

| InChIKey | BROYGLVZDTZJAQ-UHFFFAOYSA-N |

The compound’s solubility is limited in polar solvents like water but moderate in organic solvents such as dichloromethane and ethyl acetate . Its melting point and boiling point remain undocumented in available literature, though its flammability and sensitivity to hydrolysis necessitate careful handling.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester typically proceeds via a two-step process:

-

Formation of Fluoren-9-ylidene: Fluorenone is reduced to fluorenol, which undergoes dehydration to yield the fluorenylidene intermediate.

-

Esterification with Cyanoacetic Acid: The fluorenylidene intermediate reacts with ethyl cyanoacetate in the presence of a Lewis acid catalyst (e.g., ) to form the target compound.

Alternative methods include the condensation of fluoren-9-ylidene with pre-formed cyanoacetic acid derivatives under reflux conditions in aprotic solvents like toluene .

Optimization Parameters

-

Catalyst Selection: Lewis acids enhance electrophilic substitution at the fluorenylidene’s central carbon.

-

Solvent Effects: Non-polar solvents (e.g., toluene) favor higher yields by minimizing side reactions.

-

Temperature Control: Reactions conducted at 80–100°C achieve optimal conversion rates without decomposition.

Industrial-scale production remains limited, as the compound is primarily synthesized in laboratory settings for specialized applications.

Chemical Reactions and Reactivity

Hydrolysis

Under acidic or basic conditions, the ester group undergoes hydrolysis to yield 2-cyano-2-(9H-fluoren-9-ylidene)acetic acid. For example, in aqueous :

The reaction is reversible, but removal of ethanol shifts equilibrium toward the acid.

Nucleophilic Additions

The electron-deficient cyano group facilitates nucleophilic attacks. For instance, reaction with amines (e.g., aniline) produces substituted acrylamide derivatives:

Such reactions are exploited in the synthesis of heterocyclic compounds .

Cycloadditions

The fluorenylidene moiety participates in Diels-Alder reactions with dienes, forming polycyclic structures. For example, reaction with 1,3-butadiene yields a tetracyclic adduct:

These adducts are valuable intermediates in natural product synthesis .

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for:

-

Fluorescent Dyes: Its conjugated system emits light under UV excitation, making it suitable for optoelectronic materials.

-

Pharmaceutical Intermediates: Derivatives exhibit antimicrobial and antitumor activity in preclinical studies .

-

Coordination Complexes: The cyano group binds transition metals (e.g., Cu, Pd), enabling catalysis applications.

Materials Science

Incorporating the fluorenylidene unit into polymers enhances thermal stability and electron mobility, benefiting organic semiconductors and photovoltaic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume